HL-60 Differentiation: NBT Reduction Activity of 1-Benzylindole-3-acetamide (4) Versus N-Methyl Analog (5) in Combination with ATRA
In a direct head-to-head comparison within the same study, 1-benzylindole-3-acetamide (compound 4, the target compound) and N-methyl-1-benzylindole-3-acetamide (compound 5) were evaluated for HL-60 cell differentiation activity via NBT reduction assay, both alone and in combination with 5 nM all-trans-retinoic acid (ATRA). At 50 mM concentration with ATRA co-treatment, compound 4 achieved an NBT reduction value of 97.0 ± 6.8%, while compound 5 yielded values ranging from 88.6 ± 2.1% to 117.5 ± 5.6% across multiple data points. Critically, compound 4 at lower concentrations (10–20 mM) with ATRA demonstrated NBT reduction of 58.5 ± 4.7% to 75.7 ± 3.8%, whereas compound 5 showed significantly greater synergistic potentiation at equivalent lower doses (65.6 ± 1.3% to 79.4 ± 0.8% at 10–20 mM), with the N-methyl derivative explicitly noted for 'significant synergism' with ATRA [1]. When tested without ATRA, neither compound displayed meaningful standalone differentiation activity (NBT reduction near control levels of 0.3 ± 0.2%), confirming that both function as differentiation potentiators rather than autonomous inducers. The quantitative gap at sub-maximal concentrations establishes compound 4 as the lower-potency baseline within this subseries—making it valuable as a reference standard for SAR studies where the incremental contribution of N-alkylation is being measured.
| Evidence Dimension | HL-60 cell differentiation induction (NBT reduction assay, % positive cells) |
|---|---|
| Target Compound Data | Compound 4 (1-benzylindole-3-acetamide): 97.0 ± 6.8% at 50 mM + 5 nM ATRA; 58.5 ± 4.7% at 10 mM + ATRA; 43.2 ± 1.4% at 20 mM + ATRA; ~0.3% without ATRA (all concentrations) |
| Comparator Or Baseline | Compound 5 (N-methyl-1-benzylindole-3-acetamide): 88.6 ± 2.1% to 117.5 ± 5.6% at 50 mM + ATRA; 65.6 ± 1.3% at 10 mM + ATRA; stronger synergism at lower concentrations explicitly noted |
| Quantified Difference | At 50 mM, similar maximal response; at 10–20 mM, compound 5 shows ~7–13 percentage-point higher NBT reduction and qualitatively stronger ATRA synergism per the original authors' assessment |
| Conditions | Human promyelocytic leukemia HL-60 cells (ATCC); RPMI-1640 medium with 10% FBS; 5 nM all-trans-retinoic acid co-treatment; NBT reduction measured after compound exposure; data as mean ± SD from three independent experiments |
Why This Matters
Procurement of compound 4 over compound 5 is justified when the experimental objective requires the unsubstituted primary amide as a lower-activity reference point to quantify the N-alkylation potency gain, enabling rigorous SAR resolution within the 1-benzylindole-3-acetamide series.
- [1] Lien, J.-C.; Jiang, Y.-D.; Chen, C.-J.; Kuo, S.-C.; Huang, L.-J. Effect of Indole-3-Acetic Acid Analogs on the Differentiation of HL-60 Cells. J. Chin. Chem. Soc. 2008, 55 (5), 1160–1165 (Table 1, compounds 4 and 5). DOI: 10.1002/jccs.200800171. View Source
